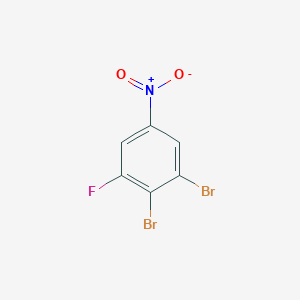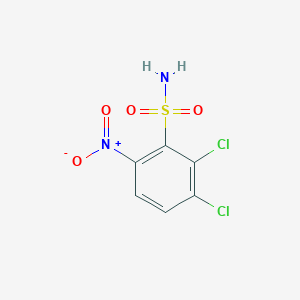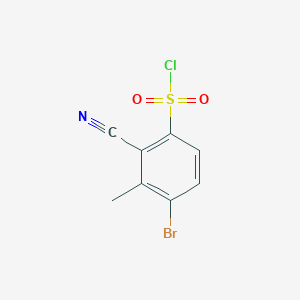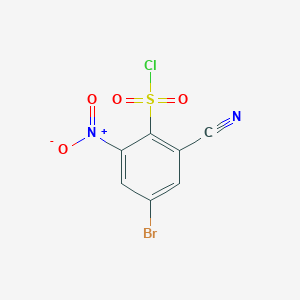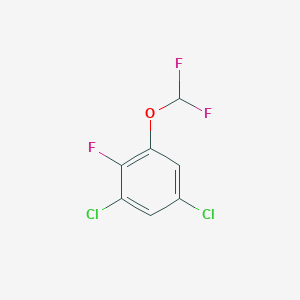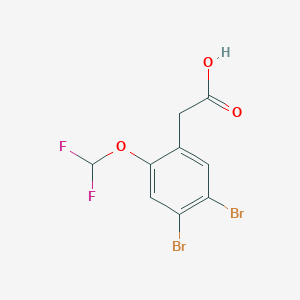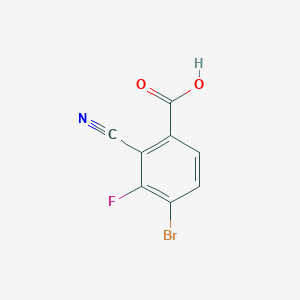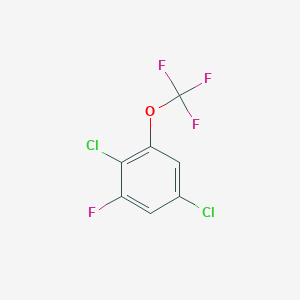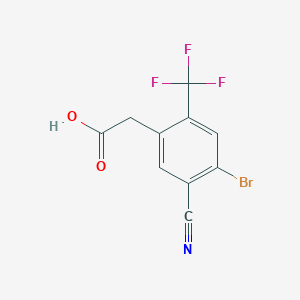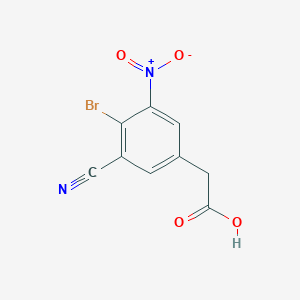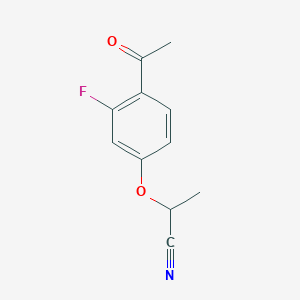
2-(4-Acetyl-3-fluorophenoxy)propanenitrile
説明
2-(4-Acetyl-3-fluorophenoxy)propanenitrile (2-AFFPN) is an organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is a derivative of the 3-fluoro-4-acetylphenol, which is an important intermediate in the synthesis of a variety of drugs. The compound has been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anti-cancer and antifungal properties.
科学的研究の応用
Analytical Techniques in Atmospheric Research
2-(4-Acetyl-3-fluorophenoxy)propanenitrile may be relevant in atmospheric research, particularly in the study of nitrophenols, which are compounds related to atmospheric pollution. Techniques like High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify atmospheric nitrophenols. These compounds originate from various sources, including combustion processes and pesticide hydrolysis, and undergo atmospheric reactions that may involve similar or related chemical structures to 2-(4-Acetyl-3-fluorophenoxy)propanenitrile (Harrison et al., 2005).
Occupational Exposure and Health Effects
In occupational settings, exposure to chemicals structurally related to 2-(4-Acetyl-3-fluorophenoxy)propanenitrile, such as Bisphenol A (BPA), has been studied for potential health effects. Workers exposed to BPA, a chemical with similar phenolic structures, have shown higher levels of BPA than those environmentally exposed, indicating the significance of occupational exposure studies for related compounds (Ribeiro et al., 2017).
Environmental Pollutants and Male Infertility
Studies on environmental pollutants like BPA and nonylphenol, which share phenolic components with 2-(4-Acetyl-3-fluorophenoxy)propanenitrile, have indicated potential adverse effects on male reproductive health. These compounds, acting as endocrine disruptors, target developing testes and can induce germ cell apoptosis, highlighting the importance of researching the biological impacts of structurally related compounds (Lagos-Cabré & Moreno, 2012).
Xenoestrogenicity in Dental Materials
Research into the xenoestrogenicity of dental materials due to compounds like Bisphenol-A (BPA) and its derivatives, which are structurally similar to 2-(4-Acetyl-3-fluorophenoxy)propanenitrile, suggests that these materials do not necessitate changes in clinical applications. This indicates the importance of understanding the biological activity of related chemical structures in various applications (Ruse Nd, 1997).
Fluorescent Chemosensors
Compounds based on structures like 4-Methyl-2,6-diformylphenol (DFP), which could be chemically related to 2-(4-Acetyl-3-fluorophenoxy)propanenitrile, have been used to develop chemosensors for detecting various analytes. These sensors' high selectivity and sensitivity underscore the potential utility of related compounds in analytical chemistry applications (Roy, 2021).
特性
IUPAC Name |
2-(4-acetyl-3-fluorophenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7(6-13)15-9-3-4-10(8(2)14)11(12)5-9/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZLRXBAQMVLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC1=CC(=C(C=C1)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-3-fluorophenoxy)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



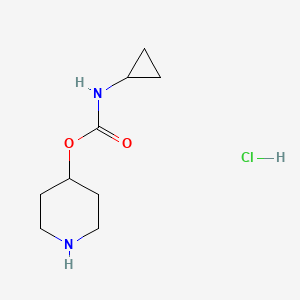
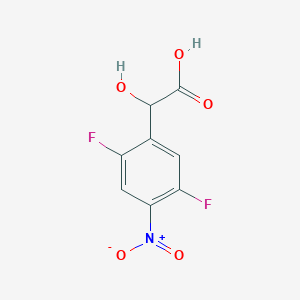
![2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410475.png)
